CA-4948 - 1801343-74-7

CA-4948

Catalog Number: EVT-262377
CAS Number: 1801343-74-7
Molecular Formula: C21H19N7O3
Molecular Weight: 417.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6'-amino-N-(2-morpholinooxazolo[4,5-b]pyridin-6-yl)-[2,3'-bipyridine]-6-carboxamide, also known as CA-4948 or emavusertib, is a novel small molecule currently being investigated for its potential application in cancer research. [, ] It functions as a potent inhibitor of specific protein kinases, particularly interleukin-1 receptor-associated kinase 4 (IRAK4). [, ] CA-4948 exhibits selectivity for IRAK4 and demonstrates promising results in preclinical studies involving various cancer models. [, ]

Synthesis Analysis

A detailed description of the synthesis of CA-4948 is outlined in the publication "Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies" by Ramachandra et al. [] The synthesis involves a multi-step process starting from commercially available 2,6-dichloronicotinic acid. Key steps include:

Molecular Structure Analysis
  • Kinase inhibition: CA-4948 binds to the ATP-binding site of IRAK4, inhibiting its kinase activity. [, ] This interaction likely involves hydrogen bonding and hydrophobic interactions between the molecule and amino acid residues within the active site.
  • Metabolic transformations: Like most drug-like molecules, CA-4948 undergoes metabolic transformations in vivo. [] These reactions could involve oxidation, reduction, or conjugation reactions catalyzed by enzymes, primarily in the liver. Further studies are needed to fully characterize the metabolic fate of CA-4948.
Mechanism of Action

CA-4948 acts by selectively inhibiting the kinase activity of IRAK4. [, ] IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). [, , , ] These receptors are involved in innate immunity and inflammation, and their dysregulation is implicated in various cancers, including lymphoma and leukemia. [, , , ] By inhibiting IRAK4, CA-4948 disrupts these signaling pathways, leading to:

  • Reduced production of inflammatory cytokines: Activation of TLRs and IL-1R leads to the production of inflammatory cytokines such as TNF-α, IL-6, and IL-8. [, , , ] CA-4948, by inhibiting IRAK4, suppresses the production of these cytokines.
  • Inhibition of NF-κB activation: NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. [, , , ] IRAK4 is required for the activation of NF-κB downstream of TLRs and IL-1R. CA-4948 blocks this activation, thereby suppressing the expression of NF-κB target genes.
  • Induction of apoptosis: In some cancer cells, CA-4948 has been shown to induce apoptosis, likely due to the inhibition of pro-survival signaling pathways. []
Physical and Chemical Properties Analysis
  • Lipophilicity: The molecule also possesses hydrophobic regions, potentially contributing to its ability to cross cell membranes, including the blood-brain barrier. [, ]
Applications
  • Diffuse large B-cell lymphoma (DLBCL): CA-4948 showed promising anti-tumor activity in DLBCL models, particularly in those harboring MYD88 mutations. [, , ] It exhibited synergistic effects when combined with other targeted therapies like venetoclax and ibrutinib. [, , ]
  • Acute myeloid leukemia (AML): CA-4948 demonstrated efficacy in AML models, especially in those with splicing factor mutations. [, , ] Studies explored its potential as monotherapy and in combination with azacitidine and venetoclax. [, ]
  • Melanoma brain metastases: Research suggests that CA-4948 can cross the blood-brain barrier and exhibit anti-tumor effects against melanoma brain metastases. [, , ] Combination strategies with immune checkpoint inhibitors are also being investigated. [, ]
  • Primary central nervous system lymphoma (PCNSL): Studies in PCNSL models demonstrated that CA-4948 reaches therapeutic concentrations in the brain and exhibits single-agent activity. [, , ] Clinical trials are evaluating its efficacy in combination with ibrutinib for R/R PCNSL. [, ]
Future Directions
  • Optimizing clinical trial design: Ongoing clinical trials will provide valuable data on the safety and efficacy of CA-4948 in different cancer types. [, ] This information will be crucial for optimizing trial design and identifying the most suitable patient populations for treatment.
  • Developing biomarkers of response: Identifying predictive biomarkers of response to CA-4948 will be crucial for selecting patients who are most likely to benefit from treatment. []
  • Exploring novel combination therapies: Combining CA-4948 with other targeted therapies or immunotherapies may enhance its efficacy and overcome resistance mechanisms. [, , , , ]
  • Investigating the role of IRAK4 in other diseases: Given its role in innate immunity and inflammation, exploring the therapeutic potential of CA-4948 in other inflammatory and autoimmune diseases could be promising. []

PF-06650833

    Compound Description: PF-06650833 is a potent and selective small molecule inhibitor of IRAK4, belonging to the isoquinoline chemical class. It has demonstrated efficacy in preclinical models of inflammation, including the collagen-induced arthritis (CIA) model and a lipopolysaccharide (LPS)-induced cytokine release model. [] In the CIA model, PF-06650833 inhibited arthritis severity and reduced the expression of pro-inflammatory cytokines. [] It also significantly decreased TNF-alpha and IL-6 levels in the LPS-induced cytokine release model. []

Venetoclax

    Compound Description: Venetoclax is a selective inhibitor of BCL-2, a protein involved in apoptosis regulation. It has shown efficacy in treating various hematological malignancies. [, , , ]

Ibrutinib

    Compound Description: Ibrutinib is a first-generation Bruton's tyrosine kinase (BTK) inhibitor, effective in treating several B-cell malignancies. [, , , , ]

Acalabrutinib & Zanubrutinib

    Compound Description: Acalabrutinib and zanubrutinib are second-generation BTK inhibitors with an improved safety profile compared to ibrutinib. [] They have shown efficacy in treating various B-cell malignancies. []

CC-220

    Compound Description: CC-220 is a cereblon E3 ligase modulator (CELMoD) with clinical activity in multiple myeloma. []

Lenalidomide & Pomalidomide

    Compound Description: Lenalidomide and pomalidomide belong to the immunomodulatory drug (IMiD) class and are effective in treating multiple myeloma and other hematologic malignancies. []

    Relevance: While structurally different from CA-4948, lenalidomide and pomalidomide, similar to CC-220, showed lower efficacy than IRAKIMiDs in MYD88-mutant DLBCL cell lines. [] This further supports the notion that directly degrading IRAK4 may be more effective than modulating its activity through IMiDs.

Umbralisib

    Compound Description: Umbralisib is a dual inhibitor of PI3K delta and CK1 epsilon, clinically active in relapsed/refractory marginal zone lymphoma and follicular lymphoma. []

    Relevance: Although structurally unrelated to CA-4948, umbralisib demonstrated synergy when combined with the IRAKIMiD KTX-475 in a MYD88-mutant DLBCL model. [] This suggests that combining agents targeting different pathways, such as IRAK4 through KTX-475 and PI3K/CK1 epsilon through umbralisib, could be an effective treatment strategy for DLBCL.

CC-885 & CC-90009

    Compound Description: CC-885 is a CELMoD that targets multiple substrates for degradation. [] CC-90009 is another CELMoD with specific activity against GSPT1. []

BAY 1830839

    Compound Description: BAY 1830839 is a small molecule inhibitor of IRAK4 kinase. []

KTX-475 & KTX-582

    Compound Description: KTX-475 and KTX-582 are novel heterobifunctional degraders (IRAKIMiDs) that target both IRAK4 and the IMiD substrates Ikaros and Aiolos. [] These compounds aim to inhibit both the NFkB and IRF4 pathways activated by MYD88 mutations. []

Resiquimod

    Compound Description: Resiquimod is a potent immune response modifier that acts as a TLR7 agonist. [] It can activate the TLR7 signaling pathway, leading to downstream effects like increased cytokine production. []

    Relevance: Resiquimod is structurally unrelated to CA-4948 and acts on a different target within the same pathway. While CA-4948 inhibits the TLR pathway by targeting IRAK4, resiquimod activates the pathway by agonizing TLR7. [] This contrast highlights the complexity of the TLR pathway and the potential for targeting different components to achieve desired therapeutic outcomes.

UR241-2

    Compound Description: UR241-2 is a novel small molecule inhibitor of both IRAK1 and IRAK4. [] It exhibits high target selectivity and potently inhibits IL-1/TLR signaling in AML cells. []

    Relevance: Structurally different from CA-4948, which is a selective IRAK4 inhibitor, UR241-2 targets both IRAK1 and IRAK4. [] Preclinical studies demonstrated that UR241-2 exhibits promising therapeutic potential in AML by suppressing leukemia stem cell clonogenicity and engraftment capability. []

KME-0584

    Compound Description: KME-0584 is a highly potent, small molecule inhibitor of IRAK1/IRAK4/panFLT3. [] It exhibits superior potency and therapeutic efficacy compared to selective IRAK4 inhibitors, especially in FLT3 WT and mutant settings. []

    Relevance: While both KME-0584 and CA-4948 target IRAK4, KME-0584 demonstrates a broader inhibitory profile by also targeting IRAK1 and panFLT3. [] This broader activity translates to superior potency and efficacy compared to CA-4948, making it a promising clinical candidate for various hematological malignancies, particularly AML/MDS. []

Properties

CAS Number

1801343-74-7

Product Name

CA-4948

IUPAC Name

6-(6-aminopyridin-3-yl)-N-(2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl)pyridine-2-carboxamide

Molecular Formula

C21H19N7O3

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C21H19N7O3/c22-18-5-4-13(11-23-18)15-2-1-3-16(26-15)20(29)25-14-10-17-19(24-12-14)27-21(31-17)28-6-8-30-9-7-28/h1-5,10-12H,6-9H2,(H2,22,23)(H,25,29)

InChI Key

RWIMETUXCNDSLE-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC3=C(O2)C=C(C=N3)NC(=O)C4=CC=CC(=N4)C5=CN=C(C=C5)N

Solubility

Soluble in DMSO

Synonyms

CA-4948; CA 4948; CA4948.

Canonical SMILES

C1COCCN1C2=NC3=C(O2)C=C(C=N3)NC(=O)C4=CC=CC(=N4)C5=CN=C(C=C5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.